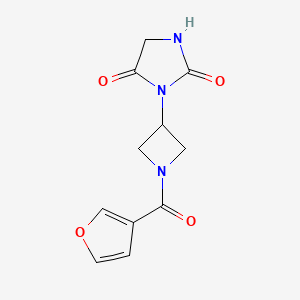
3-(1-(Furan-3-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(1-(Furan-3-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione” is a complex organic compound. It appears to contain several structural components including a furan ring, an azetidine ring, and an imidazolidine-2,4-dione moiety .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized via reactions involving hydrazonoyl halides with alkyl carbothioates, carbothioamides, and tetrahydropyrimido-diones .
Molecular Structure Analysis
The compound contains several heterocyclic rings including a furan ring (a five-membered ring with four carbon atoms and one oxygen atom), an azetidine ring (a four-membered ring with three carbon atoms and one nitrogen atom), and an imidazolidine-2,4-dione moiety (a five-membered ring with three carbon atoms, two nitrogen atoms, and two carbonyl groups) .
Scientific Research Applications
Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds, especially those incorporating the hydantoin (imidazolidine-2,4-dione) scaffold, have emerged as pivotal structures in medicinal chemistry. The hydantoin scaffold is recognized for its versatility and potential in generating therapeutically relevant molecules. Research demonstrates that these structures are integral to synthesizing compounds with a broad spectrum of biological activities. They are crucial in developing medications for therapeutic and agrochemical applications, highlighting their role in the chemical or enzymatic synthesis of non-natural amino acids and their conjugates, which hold potential medical applications (Shaikh et al., 2023).
Bioactive Furanyl-substituted Derivatives
Compounds containing furanyl substituents, like the furan-3-carbonyl group mentioned in the query, are of considerable interest due to their presence in bioactive molecules. These structures are significant in the medicinal chemistry of purine and pyrimidine nucleobases, nucleosides, and their analogues, offering potential antiviral, antitumor, antimycobacterial, and antiparkinsonian actions. The structural modification through bioisosteric replacement with heteroaryl substitutes, including furanyl groups, can impact the biological activity and selectivity of these molecules, demonstrating the importance of furanyl substituents in enhancing pharmacological profiles (Ostrowski, 2022).
Synthesis and Applications
The synthesis methodologies for heterocyclic compounds like hydantoins and their derivatives are well-documented, with green chemistry approaches emphasizing environmental sustainability in drug synthesis. These methodologies pave the way for creating drugs with potential activities against various diseases, underscoring the ongoing evolution in medicinal chemistry toward more sustainable and biologically potent compounds (Santos et al., 2018).
Future Directions
Properties
IUPAC Name |
3-[1-(furan-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4/c15-9-3-12-11(17)14(9)8-4-13(5-8)10(16)7-1-2-18-6-7/h1-2,6,8H,3-5H2,(H,12,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGSOBJWEHFFFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=COC=C2)N3C(=O)CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[2-[3-(4-Fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethoxy]-2-(phenylmethyl)-3,4-dihydroisoquinolin-1-one](/img/structure/B2795692.png)

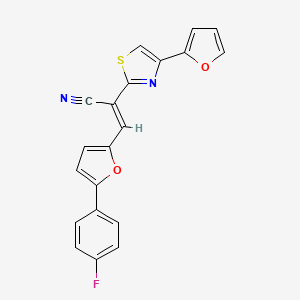

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,3,4-trimethoxybenzamide](/img/structure/B2795698.png)
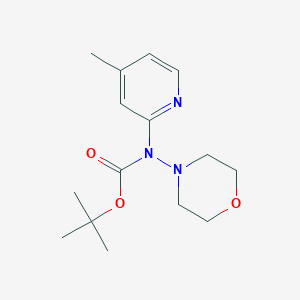
![Ethyl N-[2-amino-4-(4-methylphenyl)-1,3-thiazol-5-yl]carbamate](/img/structure/B2795704.png)
![2-(benzylsulfanyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide](/img/structure/B2795705.png)
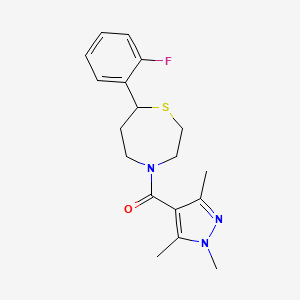

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2795711.png)
![2-((4-fluorophenyl)thio)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2795712.png)
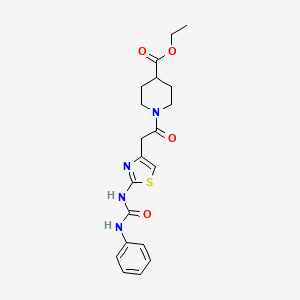
![(Z)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2795715.png)
